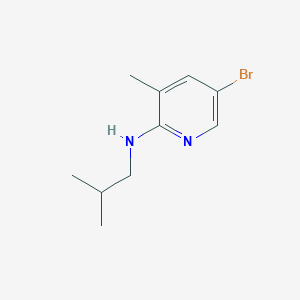![molecular formula C8H5FN2O2 B1442131 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-40-2](/img/structure/B1442131.png)
7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“7-fluoro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1190315-04-8 . It has a molecular weight of 136.13 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-1H-pyrrolo[3,2-c]pyridine . The InChI code is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 279.3±20.0C at 760 mmHg .
Applications De Recherche Scientifique
Synthesis and Structural Analyses
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives have been explored for their synthesis and structural properties. Researchers have developed practical synthesis methods for key pharmaceutical intermediates involving this compound. For example, a practical synthesis for 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through a regioselective chlorination of 7-azaindole via the N-oxide, followed by a series of chemical reactions to introduce various functional groups (Wang et al., 2006). Additionally, diverse metal clusters-based Co(II) organic frameworks were constructed using a symmetrical aromatic carboxylic acid ligand derived from pyridine and fluoro-benzoic acid, showcasing the structural versatility and potential applications in gas capture and magnetic properties (Sun et al., 2021).
Fluorescence and Chemosensing Applications
Compounds derived from pyrrolo[3,2-c]pyridine-3-carboxylic acid frameworks have been utilized in the development of fluorescent chemosensors. Specifically, pyrrolopyridine-based fluorophores were synthesized and demonstrated high selectivity for Fe3+/Fe2+ cation in living cells, indicating potential applications in bioimaging and metal ion detection (Maity et al., 2018).
Antibacterial Applications
Derivatives of pyrrolo[3,2-c]pyridine-3-carboxylic acid have been studied for their antibacterial properties. Several studies have synthesized and evaluated various derivatives for their efficacy against gram-positive and gram-negative bacteria, demonstrating the compound's potential as a broad-spectrum antibacterial agent (Egawa et al., 1984), (Stefancich et al., 1985). In particular, novel quinoline derivatives with potent antibacterial activity against respiratory pathogens were synthesized, offering promising avenues for treating respiratory tract infections (Odagiri et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
Research into 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to “7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid”, has shown promise in the development of potent FGFR inhibitors . This suggests potential future directions in the exploration of “7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” and related compounds for cancer therapy .
Propriétés
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFUPGNXYCZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



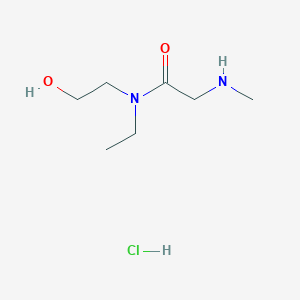
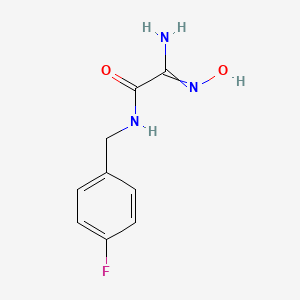
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)
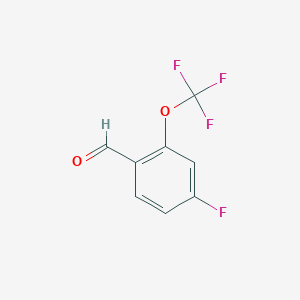
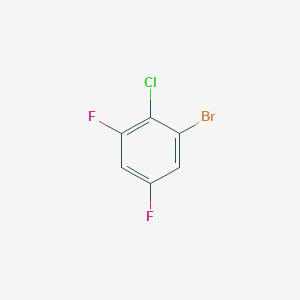
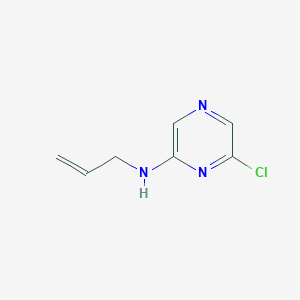
![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)
